molecular formula C14H21NO2S B281661 1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine

1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine

Cat. No. B281661
M. Wt: 267.39 g/mol
InChI Key: QCLWUWFQYPJXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine, also known as EMSMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. EMSMP belongs to the class of piperidine-based compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine is not fully understood, but it is believed to involve the inhibition of the target enzymes by binding to their active sites. 1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine has been shown to exhibit a competitive inhibition mechanism against carbonic anhydrase and a non-competitive inhibition mechanism against acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects
1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine has been reported to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. 1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase. 1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine has also been shown to protect against neuronal damage in vitro and in vivo models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine has several advantages for lab experiments, including its high purity and yield, simple synthesis method, and diverse biological activities. However, 1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

The potential applications of 1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine in medicinal chemistry and drug discovery are vast, and several future directions can be explored. One possible direction is to investigate the structure-activity relationship of 1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine and its analogs to identify more potent and selective inhibitors of the target enzymes. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine in animal models to determine its optimal dosage and efficacy. Finally, the potential applications of 1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine in other fields, such as agriculture and material science, can also be explored.

Synthesis Methods

1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine can be synthesized using a simple and efficient method that involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The reaction yields 1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine as a white solid with a high purity and yield.

Scientific Research Applications

1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that 1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine exhibits potent inhibitory activity against various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play critical roles in various physiological processes and have been implicated in the pathogenesis of several diseases, including Alzheimer's disease, glaucoma, and cancer. Therefore, 1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine has the potential to be developed as a therapeutic agent for these diseases.

properties

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

1-(4-ethylphenyl)sulfonyl-4-methylpiperidine

InChI

InChI=1S/C14H21NO2S/c1-3-13-4-6-14(7-5-13)18(16,17)15-10-8-12(2)9-11-15/h4-7,12H,3,8-11H2,1-2H3

InChI Key

QCLWUWFQYPJXAD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C

Origin of Product

United States

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